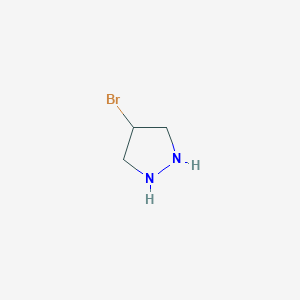
4-Bromopyrazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolidine, 4-bromo-: is a heterocyclic organic compound featuring a five-membered ring with two adjacent nitrogen atoms and a bromine atom attached to the fourth carbon. This compound is part of the pyrazolidine family, known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, providing pyrazoles under mild conditions.
Condensation Reactions: Pyrazolidine derivatives can be synthesized through the condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation using bromine.
Dehydrogenative Coupling: Another method involves the dehydrogenative coupling of 1,3-diols with arylhydrazines, catalyzed by ruthenium, yielding pyrazoles and pyrazolidines.
Industrial Production Methods: Industrial production often employs scalable methods such as the condensation of hydrazines with carbonyl compounds, followed by bromination using N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can be carried out using hydride donors or catalytic hydrogenation.
Substitution: The bromine atom in Pyrazolidine, 4-bromo- can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO under oxygen atmosphere.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of pyrazole derivatives.
Reduction: Formation of reduced pyrazolidine derivatives.
Substitution: Formation of substituted pyrazolidine derivatives.
Applications De Recherche Scientifique
Chemistry: Pyrazolidine, 4-bromo- is used as a building block in the synthesis of various heterocyclic compounds, which are valuable in organic synthesis and materials science .
Biology and Medicine:
Industry: In the industrial sector, Pyrazolidine, 4-bromo- is used in the production of advanced materials, including photochromic materials and fluorescent molecular switches .
Mécanisme D'action
The mechanism of action of Pyrazolidine, 4-bromo- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets . The nitrogen atoms in the pyrazolidine ring can also form hydrogen bonds, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Pyrazole: A five-membered ring with two adjacent nitrogen atoms, but without the bromine substitution.
Pyrrolidine: A five-membered ring with one nitrogen atom, lacking the aromatic character of pyrazolidine.
Imidazole: A five-membered ring with two non-adjacent nitrogen atoms, differing in electronic properties.
Uniqueness: Pyrazolidine, 4-bromo- is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. This makes it a valuable scaffold for designing compounds with specific biological and chemical properties .
Propriétés
Numéro CAS |
163805-06-9 |
|---|---|
Formule moléculaire |
C3H7BrN2 |
Poids moléculaire |
151.01 g/mol |
Nom IUPAC |
4-bromopyrazolidine |
InChI |
InChI=1S/C3H7BrN2/c4-3-1-5-6-2-3/h3,5-6H,1-2H2 |
Clé InChI |
BKGFWELRNHKFRN-UHFFFAOYSA-N |
SMILES |
C1C(CNN1)Br |
SMILES canonique |
C1C(CNN1)Br |
Synonymes |
Pyrazolidine, 4-bromo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















